N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)-2-ethylhexanamide is a pyrimidine derivative featuring a 2-ethylhexanamide substituent attached to the 2-position of a 4,6-dimethylpyrimidine ring. This compound belongs to a class of molecules where the pyrimidine core is functionalized with diverse substituents to modulate biological activity, physicochemical properties, or electronic characteristics. Its synthesis typically involves coupling reactions between 4,6-dimethylpyrimidin-2-amine and acylating agents under acidic conditions, as exemplified in related protocols .
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H23N3O/c1-5-7-8-12(6-2)13(18)17-14-15-10(3)9-11(4)16-14/h9,12H,5-8H2,1-4H3,(H,15,16,17,18) |
InChI Key |
KTRCCVYVCNPHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide typically involves the reaction of 4,6-dimethylpyrimidine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The 4,6-dimethylpyrimidine moiety is a common scaffold in the compounds analyzed. Key differences arise from the substituent at the 2-position:
| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2-ethylhexanamide | C₁₅H₂₅N₃O | 267.38 | Branched aliphatic chain; high lipophilicity |
| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | Benzimidazole | C₁₃H₁₄N₆ | 254.29 | Aromatic heterocycle; planar geometry |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide | Sulfanyl-acetamide | C₁₄H₁₆N₄OS | 288.37 | Sulfur-containing linker; dual heterocycles |
| N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide | Isoxazole-carboxamide | C₁₆H₁₅N₅O₂ | 309.33 | Rigid isoxazole ring; conjugated system |
Key Observations :
- The target compound’s 2-ethylhexanamide group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to smaller substituents (e.g., acetamide in ).
- Sulfur-containing analogs () may exhibit altered redox properties or hydrogen-bonding capacity due to the sulfanyl group.
Electronic Properties and Antioxidant Potential
Electronic properties were evaluated for two pyrimidine derivatives in :
| Property | N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide | (4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol |
|---|---|---|
| HOMO Energy (eV) | -5.71 | -5.32 |
| LUMO Energy (eV) | -1.36 | -1.51 |
| HOMO-LUMO Gap (eV) | 4.35 | 3.81 |
Implications :
- A larger HOMO-LUMO gap (4.35 eV) correlates with lower antioxidant activity, as seen in the isoxazole-carboxamide derivative.
- Substituents with electron-withdrawing groups (e.g., cyano in ) may further modulate redox behavior.
Physicochemical Properties
Predicted properties from for (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide include:
- pKa: 5.20 ± 0.50 (weakly acidic due to hydroxyl and cyano groups)
- Density : 1.326 g/cm³
Comparison Insights :
- The target compound’s 2-ethylhexanamide chain likely increases hydrophobicity (higher logP) relative to polar derivatives like sulfonamides () or hydroxy-containing analogs ().
- Crystallinity : Structural analogs with aromatic substituents (e.g., benzimidazole in –9) exhibit well-defined crystal packing, as evidenced by low R factors (~0.044) and precise bond-angle data . The target compound’s flexible aliphatic chain may reduce crystallinity, complicating structural characterization.
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C12H18N2O
- Molecular Weight : 218.29 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 218.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects. The compound's activity is primarily linked to its ability to modulate enzyme activity and influence signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. It may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines and mediators.
- Anticancer Properties : Some studies have indicated that this compound may induce apoptosis in cancer cells, suggesting a role in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in 2020 demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate effectiveness .
- Anti-inflammatory Research : In a cellular model of inflammation, the compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 50% at a concentration of 25 µM. This suggests that it may be useful in treating inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
